

"3-hydroxyoct-7-enoic acid" basic properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-hydroxyoct-7-enoic acid

CAS No.: 120676-01-9

Cat. No.: B046341

[Get Quote](#)

Technical Guide: 3-Hydroxyoct-7-enoic Acid Biosynthesis, Chemical Properties, and Applications in Drug Development

Part 1: Executive Summary & Molecule Profile

3-Hydroxyoct-7-enoic acid (CAS: 120676-01-9) is a chiral, unsaturated carboxylic acid primarily known as a monomeric building block for functionalizable biopolyesters. Unlike saturated analogs (e.g., 3-hydroxyoctanoic acid), the terminal alkene at the C7 position provides a "chemical handle" for post-synthetic modification, making it invaluable for creating targeted drug delivery vehicles and tissue engineering scaffolds.

Core Physicochemical Profile[1][2][3]

Property	Value / Description
IUPAC Name	(3R)-3-hydroxyoct-7-enoic acid
Molecular Formula	C ₈ H ₁₄ O ₃
Molecular Weight	158.20 g/mol
Chirality	R-configuration (Biosynthetic origin)
Physical State	Viscous oil at room temperature (Predicted)
Solubility	Soluble in alcohols, chloroform, ethyl acetate; Low water solubility
pKa (Predicted)	~4.5 (Carboxylic acid), ~14.5 (Secondary alcohol)
Key Functional Groups	Terminal alkene (C7=C8), Secondary hydroxyl (C3), Carboxyl (C1)

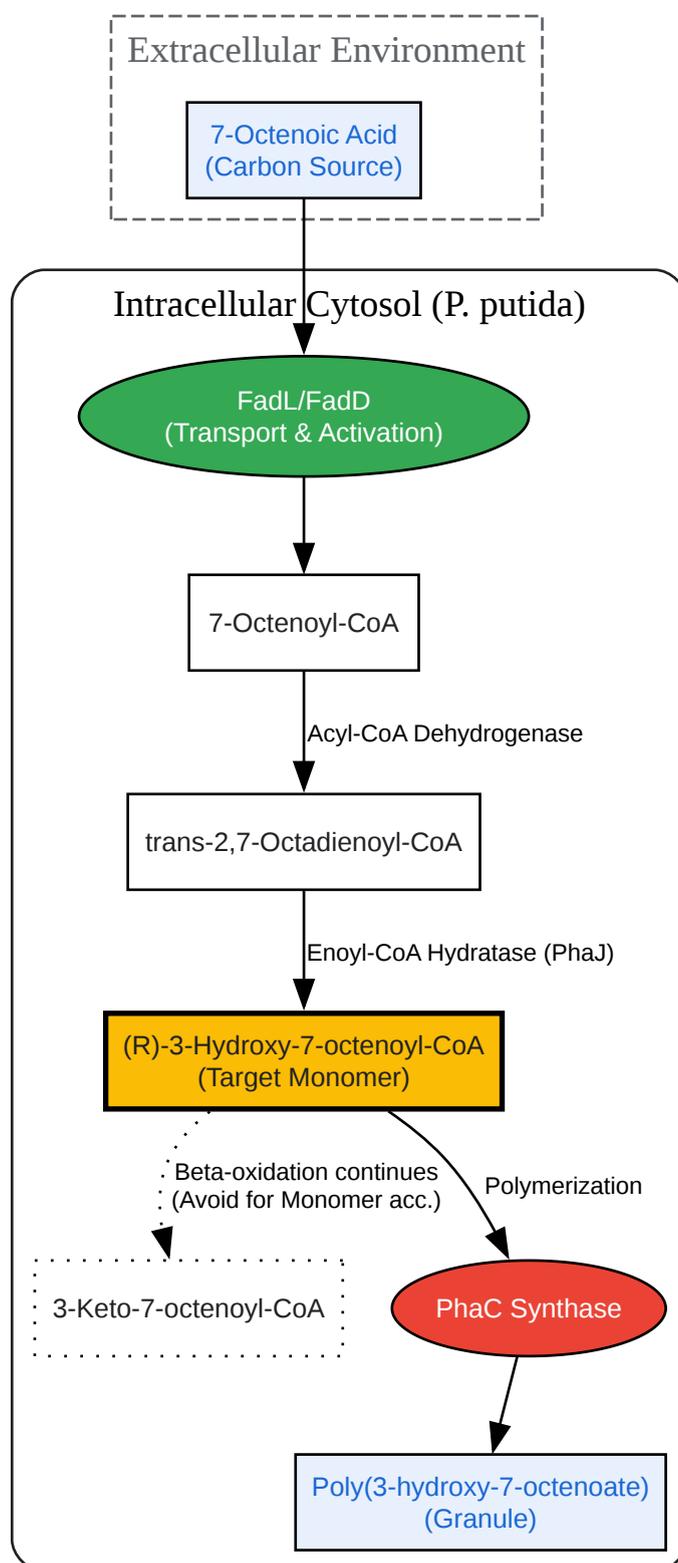
Part 2: Biosynthesis & Production Protocols[7][8]

The primary route for obtaining enantiopure (R)-**3-hydroxyoct-7-enoic acid** is microbial fermentation using *Pseudomonas* strains. This process leverages the β -oxidation pathway to process unsaturated fatty acid precursors.

2.1 Microbial Hosts and Metabolic Pathway

- Primary Host: *Pseudomonas putida* (strains KT2440, KT2442) and *Pseudomonas oleovorans*.
- Metabolic Route: The monomer is generated as an intermediate of the β -oxidation cycle. When fed 7-octenoic acid, the bacteria activate it to 7-octenoyl-CoA, which undergoes one cycle of β -oxidation to produce 3-hydroxy-7-octenoyl-CoA.
- Polymerization: The PHA synthase enzyme (PhaC) polymerizes this CoA-thioester into Poly(3-hydroxy-7-octenoate), sequestering it in cytosolic granules.

2.2 Biosynthesis Workflow Diagram (DOT)



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **3-hydroxyoct-7-enoic acid** monomer in *Pseudomonas putida* via beta-oxidation of 7-octenoic acid.

2.3 Production Protocol (Self-Validating)

- Inoculation: Cultivate *P. putida* KT2442 in E2 mineral medium.
- Carbon Feed: Supplement with 10-20 mM 7-octenoic acid as the sole carbon source.
 - Control Check: Monitor optical density (OD600). Growth will be slower than on glucose.
- Induction: Nitrogen limitation (0.1% NH₄Cl) triggers PHA accumulation after 24 hours.
- Harvest: Centrifuge cells, lyophilize, and extract polymer using chloroform.
- Monomer Recovery: To isolate the free acid, perform acid methanolysis (H₂SO₄/MeOH) to generate the methyl ester, followed by mild alkaline hydrolysis.

Part 3: Analytical Characterization[8]

Identification of **3-hydroxyoct-7-enoic acid** relies on distinguishing the terminal alkene signals and the chiral hydroxyl center.

3.1 Nuclear Magnetic Resonance (NMR) Data

The following data corresponds to the ethyl ester derivative, which is the standard form for purification and analysis.

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Structural Insight
^1H	5.81	ddt	H-7 (Methine)	Terminal alkene proton
^1H	4.99	m	H-8 (Methylene)	Terminal alkene protons
^1H	4.02	m	H-3 (Methine)	Chiral center (OH attachment)
^1H	2.50, 2.42	dd	H-2 (Methylene)	Alpha-protons (Next to Carbonyl)
^1H	2.09	m	H-6 (Methylene)	Allylic protons
^1H	1.51	m	H-4, H-5	Alkyl chain backbone
^{13}C	173.61	s	C-1	Carbonyl carbon
^{13}C	139.10	d	C-7	Alkene methine
^{13}C	115.30	t	C-8	Alkene methylene (Terminal)
^{13}C	68.44	d	C-3	Chiral carbon (C-OH)

Data Source: Derived from synthesis of 3-hydroxy-7-octenoic acid ethyl ester (Reference 1, 2).

3.2 Mass Spectrometry (GC-MS)

- **Derivatization:** TMS (Trimethylsilyl) derivatization of the hydroxyl and carboxyl groups is required.
- **Fragmentation Pattern:** Look for alpha-cleavage fragments characteristic of beta-hydroxy acids (m/z 175 for the C3-C8 fragment after cleavage of the carboxyl-TMS group).

Part 4: Chemical Reactivity & Drug Delivery Applications[8][13]

The utility of **3-hydroxyoct-7-enoic acid** lies in its dual functionality. The hydroxyl group allows for polyester formation, while the pendant double bond remains intact, available for "click" chemistry or oxidation.

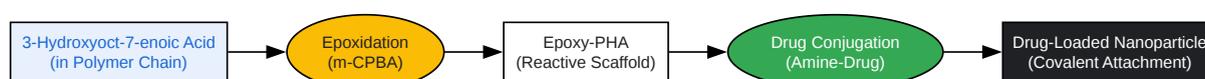
4.1 Functionalization Workflow

Researchers utilize the terminal alkene to attach drugs, peptides, or PEG chains to the polymer backbone after biosynthesis.

Key Reactions:

- Epoxidation: Reaction with m-CPBA yields an epoxy-PHA, reactive toward amines (proteins/drugs).
- Thiol-Ene Click: UV-initiated addition of thiols (R-SH) across the double bond. High efficiency, aqueous compatible.
- Crosslinking: Thermal or radical crosslinking to form stable hydrogels.

4.2 Functionalization Diagram (DOT)



[Click to download full resolution via product page](#)

Caption: Post-polymerization modification strategy converting the alkene moiety into a drug-conjugation site.

4.3 Application in Drug Delivery Systems

- Nanoparticles: Polymers containing **3-hydroxyoct-7-enoic acid** (e.g., PHO-co-PHOe) form nanoparticles with lower crystallinity than saturated PHAs. This amorphous nature improves the encapsulation efficiency of hydrophobic drugs.

- Targeting: The alkene allows for the covalent attachment of folate or antibodies (via PEG spacers) to the nanoparticle surface, enabling active targeting of cancer cells.
- Liposomes: Used as a hydrophobic anchor in "enzyme-fixed liposomes," stabilizing the lipid bilayer.

Part 5: References

- Fritzsche, K., Lenz, R. W., & Fuller, R. C. (1990). Production of unsaturated polyesters by *Pseudomonas oleovorans*. *International Journal of Biological Macromolecules*, 12(2), 85-91. [Link](#)
- Kim, D. Y., et al. (2003). Biosynthesis of novel poly(3-hydroxyalkanoates) containing alkoxy groups by *Pseudomonas oleovorans*. *International Journal of Biological Macromolecules*. (Cited for NMR comparison of octenoate derivatives).
- Luesch, H., et al. (2001). Pitipeptolides A and B: New Cyclodepsipeptides from the Marine Cyanobacterium *Lyngbya majuscula*. *Journal of Natural Products*, 64(3), 304–307. (Describes natural occurrence of 2,2-dimethyl-3-hydroxy-7-octenoic acid). [Link](#)
- Bear, M. M., et al. (1997). Biotransformation of unsaturated fatty acids into 3-hydroxyalkanoic acids. *European Journal of Biochemistry*.^{[4][5][6]} (Methodology for enzymatic synthesis).
- PubChem Compound Summary. 3-Hydroxy-7-octenoic acid (CID 115154 related structures). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- [3. Biosynthesis of poly\(3-hydroxydecanoate\) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by \$\beta\$ -oxidation pathway inhibited Pseudomonas putida - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. JP2003026493A - Sustained-release fertilizer comprising polyhydroxyalkanoate and method for producing the same - Google Patents \[patents.google.com\]](#)
- [5. US7186459B2 - Liposome coated with polyhydroxyalkanoate and production method thereof - Google Patents \[patents.google.com\]](#)
- [6. US7615233B2 - Particulate construct comprising polyhydroxyalkanoate and method for producing it - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. ["3-hydroxyoct-7-enoic acid" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046341#3-hydroxyoct-7-enoic-acid-basic-properties\]](https://www.benchchem.com/product/b046341#3-hydroxyoct-7-enoic-acid-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com